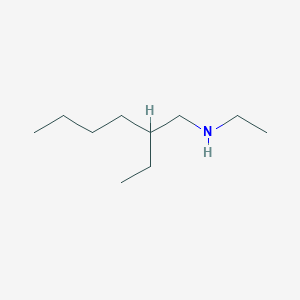

N,2-Diethylhexan-1-amine

CAS No.: 62927-22-4

Cat. No.: VC19425972

Molecular Formula: C10H23N

Molecular Weight: 157.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62927-22-4 |

|---|---|

| Molecular Formula | C10H23N |

| Molecular Weight | 157.30 g/mol |

| IUPAC Name | N,2-diethylhexan-1-amine |

| Standard InChI | InChI=1S/C10H23N/c1-4-7-8-10(5-2)9-11-6-3/h10-11H,4-9H2,1-3H3 |

| Standard InChI Key | IQGLRXQADKZNIS-UHFFFAOYSA-N |

| Canonical SMILES | CCCCC(CC)CNCC |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

N,N-Diethylhexan-1-amine belongs to the class of acyclic monoamines, featuring a six-carbon alkyl chain (hexyl group) bonded to a nitrogen atom that is further substituted with two ethyl groups. The IUPAC name, N,N-diethylhexan-1-amine, reflects this substitution pattern. Key structural descriptors include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₂₃N | |

| Molecular Weight | 157.296 g/mol | |

| Exact Mass | 157.183 g/mol | |

| PSA (Polar Surface Area) | 3.24 Ų | |

| LogP | 2.9085 |

The compound’s low polar surface area and moderate LogP value suggest significant hydrophobic character, making it soluble in organic solvents like dichloromethane and acetonitrile .

Spectroscopic Data

While experimental spectra (e.g., NMR, IR) are not explicitly provided in the cited sources, analogous tertiary amines exhibit characteristic signals:

-

¹H NMR: Methyl protons adjacent to nitrogen (δ 0.8–1.1 ppm), methylene groups in the hexyl chain (δ 1.2–1.5 ppm), and N-CH₂ protons (δ 2.2–2.6 ppm) .

-

MS: A molecular ion peak at m/z 157.18 (C₁₀H₂₃N⁺) with fragmentation patterns corresponding to ethyl and hexyl group losses .

Synthesis and Optimization Strategies

Alkylation of Primary Amines

A prevalent method involves the alkylation of hexan-1-amine with bromoethane in the presence of a base. For example, Stein and Breit (2013) achieved an 88% yield by reacting hexan-1-amine with bromoethane and potassium carbonate in acetonitrile at room temperature for 48 hours . The reaction proceeds via an SN2 mechanism, with the base deprotonating the amine to enhance nucleophilicity.

Reaction Scheme:

Reductive Amination

Yoon et al. (1993) demonstrated an alternative route using reductive amination of hexanal with diethylamine. Employing sodium cyanoborohydride (NaBH₃CN) as a reducing agent in methanol, this method afforded moderate yields (60–70%) under mild conditions .

Comparative Analysis of Synthetic Routes

| Method | Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Alkylation | Bromoethane, K₂CO₃, CH₃CN | 88 | High yield, simple setup | Requires stoichiometric base |

| Reductive Amination | Hexanal, NaBH₃CN, MeOH | 65 | Mild conditions, avoids alkyl halides | Lower yield, costly reagents |

Physicochemical Properties and Stability

Solubility and Partitioning

-

Solubility: Miscible with hydrocarbons (e.g., hexane) and chlorinated solvents (e.g., dichloromethane) .

-

LogP: 2.9085 indicates preferential partitioning into lipid phases, aligning with its use in lipid-based drug delivery systems .

Applications in Pharmaceutical and Industrial Chemistry

Cholinesterase Inhibitor Development

Nacario et al. (2005) utilized N,N-diethylhexan-1-amine as a precursor in synthesizing dual-binding acetylcholinesterase (AChE) inhibitors. The compound’s lipophilic side chain enhanced blood-brain barrier permeability in candidate molecules targeting Alzheimer’s disease .

Surfactant and Corrosion Inhibition

The amine’s amphiphilic structure enables its use in:

-

Cationic Surfactants: Formulating quaternary ammonium salts for detergents .

-

Corrosion Inhibitors: Adsorbing onto metal surfaces via nitrogen lone pairs, forming protective films .

Future Directions and Research Gaps

Catalytic Applications

Exploring its role as a ligand in transition-metal catalysis (e.g., palladium-catalyzed cross-couplings) could leverage its electron-donating ethyl groups.

Toxicological Profiling

In vitro assays (e.g., Ames test, hepatocyte cytotoxicity) are needed to establish occupational exposure limits.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume